An In-depth Technical Guide to (R)-N-Boc-3-(2-hydroxyethyl)morpholine
An In-depth Technical Guide to (R)-N-Boc-3-(2-hydroxyethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of (R)-N-Boc-3-(2-hydroxyethyl)morpholine, a key building block in medicinal chemistry and drug discovery.
Core Chemical Properties
(R)-N-Boc-3-(2-hydroxyethyl)morpholine, with the IUPAC name tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate, is a chiral morpholine derivative protected with a tert-butyloxycarbonyl (Boc) group.[1][] This protecting group makes it a valuable intermediate in multi-step organic syntheses, particularly in the construction of complex molecules with pharmaceutical applications.[1]
The morpholine scaffold itself is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as their aqueous solubility and metabolic stability. The presence of the hydroxyethyl side chain offers a versatile handle for further chemical modifications.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1257855-07-4 | [1][] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][] |
| Molecular Weight | 231.29 g/mol | [1] |
| Appearance | Clear liquid | N/A |
| Purity | Typically ≥95% | [1] |
| Boiling Point | ~335.8 °C at 760 mmHg (for (S)-enantiomer) | [3] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis and Purification
General Synthetic Approach:
A plausible synthetic route could involve the following key steps:
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Starting Material: A chiral amino alcohol precursor.
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Protection: Introduction of the Boc protecting group onto the nitrogen atom.
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Cyclization: Intramolecular cyclization to form the morpholine ring. This can be achieved through various methods, such as Williamson ether synthesis or reductive amination strategies.
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Purification: Purification of the final product is typically achieved through column chromatography on silica gel.
The following diagram illustrates a generalized workflow for the synthesis of a substituted morpholine.
Caption: Generalized synthetic workflow for (R)-N-Boc-3-(2-hydroxyethyl)morpholine.
Spectral Data
Spectroscopic data is essential for the structural confirmation and purity assessment of (R)-N-Boc-3-(2-hydroxyethyl)morpholine. While specific spectra for this exact compound are not publicly available, data for closely related analogs can provide an indication of the expected chemical shifts and fragmentation patterns.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the ethyl side chain, and the bulky tert-butyl group of the Boc protecting group. The protons on the chiral center and adjacent to the nitrogen and oxygen atoms will have distinct chemical shifts.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the morpholine ring, the ethyl side chain, and the Boc group. The carbonyl carbon of the Boc group will appear at a characteristic downfield shift.
3.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M+H]⁺ would be approximately 232.15.
Biological and Pharmacological Relevance
Currently, there is no specific information in the public domain detailing the biological activity or pharmacological profile of (R)-N-Boc-3-(2-hydroxyethyl)morpholine itself. However, the morpholine moiety is a common feature in a wide range of biologically active compounds, including approved drugs and clinical candidates. The presence of the morpholine ring can influence a molecule's interaction with biological targets and improve its pharmacokinetic properties.
The general class of morpholine-containing compounds has been investigated for various therapeutic applications, including as inhibitors of phosphoinositide 3-kinases (PI3K) and in the development of central nervous system (CNS) drugs.[4] The (R)-N-Boc-3-(2-hydroxyethyl)morpholine scaffold serves as a valuable starting point for the synthesis of novel derivatives for biological evaluation in these and other therapeutic areas.
The following diagram illustrates the potential role of this compound as a building block in the drug discovery process.
Caption: Role in the drug discovery and development pipeline.
Safety and Handling
Detailed safety and handling information for (R)-N-Boc-3-(2-hydroxyethyl)morpholine is not available. However, based on the properties of similar morpholine derivatives, it should be handled with care in a well-ventilated laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
(R)-N-Boc-3-(2-hydroxyethyl)morpholine is a valuable chiral building block for the synthesis of complex organic molecules with potential therapeutic applications. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural features make it an attractive starting point for the development of novel drug candidates. Further research into its synthesis, properties, and biological activity is warranted to fully explore its potential in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 3. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
